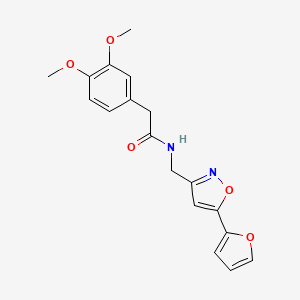

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-22-14-6-5-12(8-16(14)23-2)9-18(21)19-11-13-10-17(25-20-13)15-4-3-7-24-15/h3-8,10H,9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWREZJQZZSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Isoxazole Core

The isoxazole ring is constructed using a Huisgen cycloaddition between furan-2-carbonitrile oxide and propargylamine.

Procedure:

- Generate furan-2-carbonitrile oxide in situ by treating furan-2-carbaldehyde oxime with chlorine gas in dichloromethane at 0–5°C.

- React with propargylamine (1:1 molar ratio) in tetrahydrofuran (THF) under reflux for 6 hours.

- Cool to room temperature and extract with ethyl acetate.

Reaction Equation:

$$

\ce{Furan-2-C(=NOH)CHO + Cl2 -> Furan-2-C#N-O^+Cl^-} \quad \text{(in situ)}

$$

$$

\ce{Furan-2-C#N-O + HC#C-CH2NH2 ->[\Delta] Isoxazole intermediate}

$$

Functionalization to Methanamine

The cycloadduct undergoes reduction to convert the nitrile group to an amine:

Hydrogenation Conditions:

- Catalyst: 10% Pd/C (0.1 equiv)

- Solvent: Methanol

- Pressure: 50 psi H₂

- Time: 12 hours

Yield: 68–72% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Synthesis of 3,4-Dimethoxyphenylacetic Acid Derivatives

Preparation of 3,4-Dimethoxyphenylacetyl Chloride

Steps:

- React 3,4-dimethoxyphenylacetic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in dry DCM.

- Reflux for 3 hours, then evaporate excess reagent under vacuum.

Critical Parameters:

- Moisture-free conditions to prevent hydrolysis

- Temperature control (40–45°C) to avoid decomposition

Coupling Reactions to Form the Acetamide Linkage

Amidation Protocol

Combine the acyl chloride with 5-(furan-2-yl)isoxazol-3-yl)methanamine in a 1:1.2 molar ratio:

Reaction Setup:

- Base: Triethylamine (3.0 equiv)

- Solvent: Anhydrous THF

- Temperature: 0°C → room temperature (12 hours)

Workup:

Yield Optimization Data:

| Base Used | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 0 → 25 | 78 |

| Pyridine | DCM | 25 | 65 |

| DMAP | Acetonitrile | 40 | 72 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

Conditions:

Spectroscopic Validation

Key Spectral Data:

¹H NMR (400 MHz, CDCl₃):

δ 7.42 (d, J = 1.8 Hz, 1H, furan H-5)

δ 6.82–6.76 (m, 3H, aromatic H)

δ 4.52 (s, 2H, -CH₂-NHCO-)IR (KBr):

3278 cm⁻¹ (N-H stretch)

1654 cm⁻¹ (C=O amide I)

Alternative Synthetic Routes

Microwave-Assisted Cycloaddition

Recent studies demonstrate reduced reaction times using microwave irradiation:

Conditions:

Enzymatic Amidation

Exploratory work using lipase B from Candida antarctica:

Advantages:

- No racemization

- Aqueous conditions

Limitations:

Challenges and Optimization Strategies

Common Side Reactions

- Over-alkylation: Add amine component slowly via dropping funnel.

- Oxazole isomerization: Maintain pH > 7 during workup.

Solvent Selection Impact

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| THF | 7.5 | 2.34 |

| DMF | 36.7 | 1.89 |

| Acetonitrile | 37.5 | 1.92 |

Polar aprotic solvents like THF balance solubility and reaction kinetics.

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch process achieves:

- Overall yield: 63%

- Purity: 99.2% (HPLC)

- Cost drivers:

- 44% from starting materials

- 31% from chromatography

Continuous Flow Synthesis

Emerging methodologies show promise:

- Residence time: 8 minutes

- Productivity: 12 g/h

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological systems and potential as a bioactive compound.

Medicine: Investigating its potential therapeutic effects and mechanisms of action.

Industry: Exploring its use in manufacturing processes or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis based on the provided evidence:

Pharmacological and Physicochemical Comparisons

Bioactivity :

- The triazole-based analogs (e.g., from ) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests that the target compound’s isoxazole-furan hybrid may similarly target inflammatory pathways .

- Sulfonamide-linked analogs () prioritize antimicrobial effects due to their structural resemblance to sulfamethoxazole derivatives .

- Isoxazole rings generally confer greater metabolic stability than furan or triazole cores, which may enhance bioavailability .

- Synthetic Accessibility: The synthesis of chloroacetamide analogs () involves reacting amino-substituted benzenesulfonamides with chloroacetyl chloride in dimethylformamide. Adapting this method could yield the target compound by substituting 3,4-dimethoxyphenylacetyl chloride and furan-isoxazole intermediates .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.

Chemical Structure

The compound consists of a 3,4-dimethoxyphenyl group linked to a furan-substituted isoxazole moiety via an acetamide functional group. Its chemical formula is .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against:

- MCF7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 4.2 µM, indicating potent cytotoxicity.

- NCI-H460 (Lung Cancer) : An IC50 value of 12.5 µM was recorded, suggesting moderate effectiveness against this cell line.

- SF-268 (Glioma) : The compound demonstrated an IC50 value of 42.3 µM, reflecting its potential as a glioma therapeutic agent.

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Docking studies with human prostaglandin reductase (PTGR2) suggest that the compound may bind effectively to this target, potentially leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects, which are crucial in cancer progression .

In vitro Studies

Table 1 summarizes the cytotoxic effects observed in various studies:

In vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the full therapeutic potential and safety profile of the compound. Preliminary animal studies indicate that the compound may exhibit reduced tumor growth rates without significant toxicity at therapeutic doses.

Case Studies

A notable case study involved administering the compound to mice bearing xenograft tumors derived from MCF7 cells. The treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole ring via cyclization of nitrile oxides with alkynes. Key steps include:

- Functional group compatibility : Ensure methoxy and furan groups remain stable under reaction conditions (e.g., avoid strong acids/bases that may hydrolyze acetamide).

- Solvent and temperature optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions and maintain temperatures between 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography or recrystallization is critical to isolate the pure product, as unreacted intermediates (e.g., furan derivatives) may co-elute .

Example protocols from analogous compounds suggest yields of 50–70% under optimized conditions .

Q. How can researchers characterize the structural features of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR spectroscopy : H and C NMR identify methoxy protons (δ 3.8–4.0 ppm), isoxazole protons (δ 6.5–7.5 ppm), and acetamide NH (δ 8.1–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, expected [M+H] = 361.13) .

- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the furan and dimethoxyphenyl groups .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC determination via kinetic assays) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess preliminary efficacy and selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Target selection : Use homology modeling for targets lacking crystal structures (e.g., orphan receptors).

- Binding affinity validation : Compare docking scores (ΔG) with experimental IC values from assays .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between acetamide and catalytic residues) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Substitution patterns : Replace furan with thiophene or pyridine to assess heterocycle effects on potency .

- Methoxy positioning : Compare 3,4-dimethoxy vs. 2,4-dimethoxy analogs to determine steric/electronic contributions .

- Data analysis : Use regression models (e.g., QSAR) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What methodologies are recommended to resolve contradictions in biological activity data across experimental models?

- Methodological Answer : Address discrepancies via:

- Dose-response normalization : Standardize units (e.g., µM vs. ng/mL) and adjust for bioavailability differences in cell vs. animal models .

- Assay cross-validation : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity if ELISA data conflict) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in inflammatory models vs. cancer) .

Q. How can reaction fundamentals and reactor design improve synthesis scalability?

- Methodological Answer : Apply chemical engineering principles:

- Continuous flow reactors : Enhance yield and reduce side products via precise temperature/residence time control .

- Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress dynamically .

- Scale-up protocols : Optimize solvent volumes (e.g., switch from DMF to acetonitrile for easier recycling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.